molecular formula C15H23NO3S B2902167 N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide CAS No. 1396885-27-0

N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide

Cat. No.: B2902167
CAS No.: 1396885-27-0
M. Wt: 297.41
InChI Key: IFQBZXCKSWNZKE-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its distinct molecular configuration allows it to participate in a range of chemical reactions and applications, making it a versatile compound in the realms of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide typically involves the reaction of 4-propylbenzenesulfonyl chloride with 3-cyclopropyl-3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of cyclopropylamines.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide can be compared with other similar compounds, such as:

    N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide: Similar structure but with different substituents on the benzene ring.

    N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide: Contains a cinnamamide group instead of a benzenesulfonamide group.

    N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide: Features a naphthalene ring instead of a benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-2-3-12-4-8-14(9-5-12)20(18,19)16-11-10-15(17)13-6-7-13/h4-5,8-9,13,15-17H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQBZXCKSWNZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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